2-{[(tert-butoxy)carbonyl](2-phenylethyl)amino}acetic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}acetic acid is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N-phenethylglycine . This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with biological targets that have amine groups.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may interact with its targets by donating or accepting the BOC group.
Biochemical Pathways
The addition and removal of the boc group can influence the reactivity of amines, potentially affecting various biochemical pathways involving amine-containing molecules .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{(tert-butoxy)carbonylamino}acetic acid. For instance, the addition and removal of the BOC group are pH-dependent processes , suggesting that changes in pH could affect the compound’s action. Additionally, the compound’s solubility in various solvents indicates that its action could be influenced by the solvent environment
Preparation Methods
The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of phenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-{(tert-butoxy)carbonylamino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group, and bases like sodium hydroxide for the initial protection step . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of amino acid derivatives and their biological activities.
Comparison with Similar Compounds
Similar compounds to 2-{(tert-butoxy)carbonylamino}acetic acid include:
N-(tert-butoxycarbonyl)-N-phenethylglycine: A closely related compound with similar protective properties.
2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl}acetic acid: Another Boc-protected amino acid derivative with different substituents.
{[BIS(TERT-BUTOXYCARBONYL)AMINO]OXY}ACETIC ACID: A compound with two Boc groups providing enhanced protection.
The uniqueness of 2-{(tert-butoxy)carbonylamino}acetic acid lies in its specific structure, which combines the protective Boc group with a phenethylamine moiety, making it suitable for a wide range of synthetic applications.
Properties
CAS No. |
172834-25-2 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.3 |
Purity |
95 |
Origin of Product |
United States |
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